2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorophenyl groups, a methoxy group, and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate can be achieved through several synthetic routes. One common method involves the sulfonation of 2,5-dichlorophenol with chlorosulfonic acid, followed by the reaction with 2-methoxy-5-(propan-2-yl)benzene. The reaction conditions typically include:
Sulfonation: 2,5-dichlorophenol is reacted with chlorosulfonic acid at a temperature range of 0-5°C to form the sulfonyl chloride intermediate.
Substitution: The sulfonyl chloride intermediate is then reacted with 2-methoxy-5-(propan-2-yl)benzene in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenyl 2-methoxybenzene-1-sulfonate: Lacks the propan-2-yl group.
2,5-Dichlorophenyl 2-methoxy-5-methylbenzene-1-sulfonate: Contains a methyl group instead of a propan-2-yl group.
2,5-Dichlorophenyl 2-ethoxy-5-(propan-2-yl)benzene-1-sulfonate: Contains an ethoxy group instead of a methoxy group.
Uniqueness
2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-10(2)11-4-7-14(21-3)16(8-11)23(19,20)22-15-9-12(17)5-6-13(15)18/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVPTEQXXVDHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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